molecular formula C13H17N3 B1286103 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine CAS No. 956804-32-3

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine

Cat. No.: B1286103
CAS No.: 956804-32-3
M. Wt: 215.29 g/mol
InChI Key: YVMJZSAGFCCLKI-UHFFFAOYSA-N
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Description

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibition and Enzyme Interactions

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine, as part of pyrazoline derivatives, has been studied extensively in various scientific applications. One area of interest is its role in chemical inhibition, particularly in the study of cytochrome P450 isoforms. Cytochrome P450 enzymes are crucial for drug metabolism, and understanding the selectivity of inhibitors like pyrazoline derivatives can help predict drug-drug interactions (Khojasteh et al., 2011). This research highlights the importance of such compounds in the in vitro assessment of drug metabolism and their potential to influence therapeutic outcomes by affecting the metabolism of coadministered drugs.

Antifungal Applications

Research on pyrazoline derivatives has also shown their potential in combating agricultural diseases, such as Bayoud disease affecting date palms. These compounds have been identified for their antifungal properties, offering a chemical method to fight against pathogens like Fusarium oxysporum. The structure-activity relationship (SAR) of these compounds provides insights into pharmacophore site predictions, which is crucial for designing targeted molecules against specific pathogens (Kaddouri et al., 2022).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is another significant area of application. Pyrazoline derivatives serve as building blocks for creating a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and others. The versatility of these derivatives in synthesis is highlighted by their unique reactivity, offering mild reaction conditions for generating various heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Therapeutic Applications

In the therapeutic domain, pyrazoline derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antidepressant effects. Their role as pharmacophores in medicinal chemistry is underscored by their efficacy across a range of pharmacological effects, making them a subject of extensive research for developing new therapeutic agents (Shaaban et al., 2012).

Monoamine Oxidase Inhibition

The inhibition of Monoamine oxidase (MAO) is a critical area of study for understanding the therapeutic potential of pyrazoline derivatives. These compounds have shown significant activity towards MAO, indicating their potential in treating various neuropsychiatric and neurodegenerative disorders. The structural nuances of pyrazoline derivatives, such as substitution patterns, play a crucial role in their selectivity and efficacy as MAO inhibitors (Mathew et al., 2013).

Properties

IUPAC Name

1-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-7-11(2)16(15-10)13-6-4-5-12(8-13)9-14-3/h4-8,14H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMJZSAGFCCLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586302
Record name 1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956804-32-3
Record name 1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.